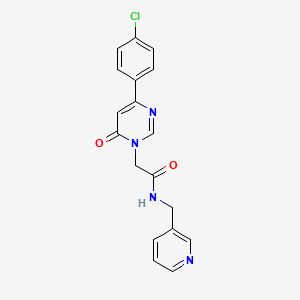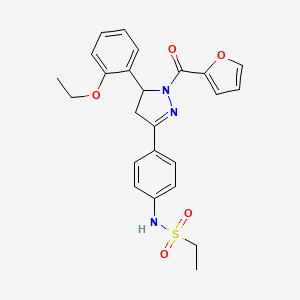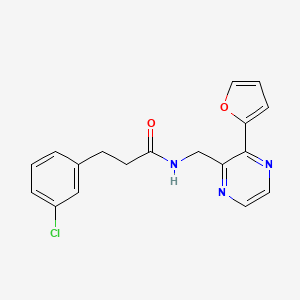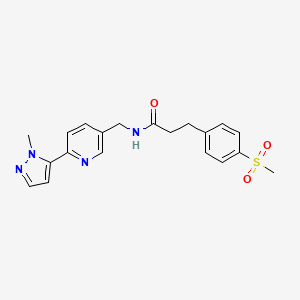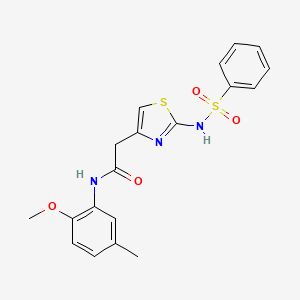![molecular formula C13H12N4O3S B2863271 (6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate CAS No. 478046-23-0](/img/structure/B2863271.png)
(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Aplicaciones Científicas De Investigación
1. Potential for Asthma and Respiratory Disease Treatment
(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate and related compounds have been explored for their potential in treating asthma and other respiratory diseases. For instance, Kuwahara et al. (1997) synthesized a series of compounds related to this structure and found them to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Specifically, compounds with a gem-dialkyl or a cycloalkylidene group in the sulfamoylpropyloxy group and a methyl group at the 7 position showed potent activity (Kuwahara, Kawano, Kajino, Ashida, & Miyake, 1997).
2. Anticancer Properties
Research has also delved into the potential anticancer properties of these compounds. Mamta et al. (2019) synthesized and evaluated a series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines for cytotoxic activities against certain leukemia cell lines and a human breast adenocarcinoma cell line. The results showed that certain triazole derivatives exhibited potent cytotoxic activity, indicating potential as cancer treatment agents (Mamta, Aggarwal, Sadana, Ilag, & Sumran, 2019).
3. Structural and Theoretical Studies
There have been various structural and theoretical studies on these compounds to understand their properties better. For example, Sallam et al. (2021) conducted synthesis, crystal structure characterization, and density functional theory (DFT) calculations on triazole pyridazine derivatives. Such studies are crucial for understanding the molecular basis of their biological activities (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
4. Antiviral Activity
The antiviral potential of these compounds has also been investigated. Shamroukh and Ali (2008) found that certain 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives showed promising activity against hepatitis A virus (HAV), suggesting a possible role in antiviral therapy (Shamroukh & Ali, 2008).
5. Antibacterial and Antifungal Properties
These compounds have been evaluated for their antimicrobial properties as well. Prakash et al. (2012) synthesized bis([1,2,4]triazolo)[3,4-a:4′,3′-c]phthalazines and tested them against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Prakash, Aneja, Hussain, Kumar, Arora, Sharma, & Aneja, 2012).
Propiedades
IUPAC Name |
(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-9-3-5-11(6-4-9)21(18,19)20-12-7-10(2)16-17-8-14-15-13(12)17/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERFJZURBJKVNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=NN3C2=NN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

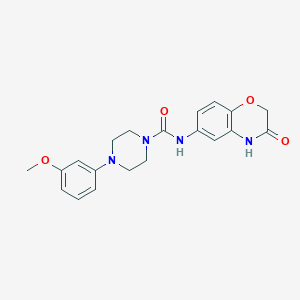
![ethyl 2-(2-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)thiazol-4-yl)acetate](/img/structure/B2863193.png)
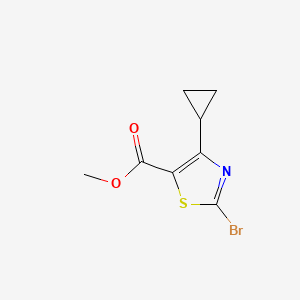
![(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid](/img/structure/B2863198.png)

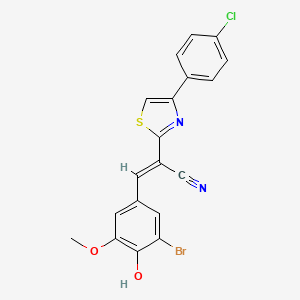
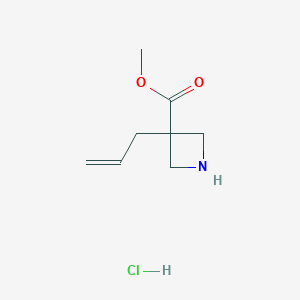
![N-{6-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2863203.png)

